5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide
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Overview
Description
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide is a chemical compound with the molecular formula C7H12IN3O2S and a molecular weight of 329.16. This compound is characterized by the presence of an iodine atom, a pyrazole ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes . The iodine atom and pyrazole ring may also contribute to the compound’s overall activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-(2-methylpropyl)pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
5-Iodo-1-(2-methylpropyl)pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide group.
5-Iodo-1-(2-methylpropyl)pyrazole-4-amine: Features an amine group in place of the sulfonamide group.
Uniqueness
The presence of the sulfonamide group in 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide makes it unique compared to its similar compounds. Sulfonamides are known for their broad range of biological activities and their ability to inhibit specific enzymes, making this compound particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3O2S/c1-5(2)4-11-7(8)6(3-10-11)14(9,12)13/h3,5H,4H2,1-2H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJFEBHFRWNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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